3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate
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Overview
Description
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[321]octane-1,3-dicarboxylate is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
The synthesis of 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Chemical Reactions Analysis
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These include compounds like cocaine and atropine, which share a similar bicyclic structure.
8-azabicyclo[3.2.1]octane Derivatives: These compounds have variations in their functional groups but share the same core structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H23NO5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)15-7-6-10(11(15)17)8-16(9-15)13(19)21-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
APZMBSWTLOESAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1=O)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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